Tiletamine hydrochloride

Overview

Description

Tiletamine hydrochloride is a dissociative anesthetic agent that falls under the category of NMDA receptor antagonists. It is chemically related to ketamine and exists as odorless white crystals . This compound is primarily used in veterinary medicine, often in combination with zolazepam, under the trade name Telazol, for anesthesia in cats and dogs .

Mechanism of Action

Target of Action

Tiletamine hydrochloride is a dissociative anesthetic agent that primarily targets the NMDA (N-methyl-D-aspartate) receptors . These receptors play a crucial role in controlling synaptic plasticity and memory function.

Mode of Action

As an NMDA receptor antagonist, this compound works by binding to the NMDA receptors and blocking their activity . This blockage inhibits the action of the neurotransmitter glutamate, which is involved in transmitting pain signals in the brain and nervous system.

Biochemical Pathways

By blocking NMDA receptors, this compound disrupts the normal functioning of these pathways, leading to its anesthetic effects .

Pharmacokinetics

It is known that the compound is metabolized in the liver and excreted via the kidneys

Result of Action

The primary result of this compound’s action is the induction of anesthesia . By blocking NMDA receptors, this compound inhibits pain signals in the brain and nervous system, leading to a state of anesthesia .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can impact its effectiveness. For example, it is sometimes used in combination with zolazepam to enhance its anesthetic effects . Additionally, factors such as the patient’s health status and the method of administration can also influence the drug’s action .

Biochemical Analysis

Biochemical Properties

Tiletamine hydrochloride plays a significant role in biochemical reactions by acting as an NMDA receptor antagonist. This compound interacts with NMDA receptors, which are a type of glutamate receptor in the brain. By binding to these receptors, this compound inhibits the action of glutamate, a neurotransmitter involved in excitatory signaling . This inhibition leads to a dissociative anesthetic effect, characterized by analgesia and altered sensory perception .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving NMDA receptors. The inhibition of NMDA receptors by this compound results in decreased excitatory neurotransmission, which can impact gene expression and cellular metabolism . Additionally, this compound has been shown to affect synaptic transmission and direct excitatory responses to amino acids in neuronal cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to NMDA receptors. By acting as a non-competitive antagonist, this compound blocks the ion channel associated with these receptors, preventing the influx of calcium ions . This blockade inhibits the excitatory effects of glutamate, leading to the anesthetic and analgesic properties of the compound . Furthermore, this compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. This compound is known to be stable under normal storage conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . These studies have shown that prolonged exposure to this compound can lead to alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound induces anesthesia and analgesia without significant adverse effects . At higher doses, the compound can cause toxic effects, including respiratory depression and cardiovascular disturbances . Threshold effects have been observed, where the anesthetic and analgesic properties are achieved at specific dosage levels, while higher doses result in increased toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound is primarily metabolized in the liver, where it undergoes biotransformation by hepatic enzymes . The metabolites are then excreted through the kidneys . The interaction of this compound with hepatic enzymes can influence metabolic flux and metabolite levels, affecting the overall pharmacokinetics of the compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its pharmacological effects. The compound is transported across cell membranes and distributed to various tissues, including the brain . This compound interacts with transporters and binding proteins, which facilitate its localization and accumulation in specific cellular compartments . This distribution pattern is essential for the compound’s anesthetic and analgesic properties .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound is known to target NMDA receptors located on the cell membrane . Additionally, this compound may undergo post-translational modifications that direct it to specific compartments or organelles within the cell . These targeting signals play a role in the compound’s pharmacological effects and its interaction with cellular components .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tiletamine hydrochloride is synthesized through a multi-step chemical process. The synthesis begins with the reaction of 2-thiophenecarboxylic acid with ethylamine to form 2-ethylamino-2-thiophenecarboxamide. This intermediate is then cyclized to produce 2-ethylamino-2-(2-thienyl)cyclohexanone, which is subsequently converted to its hydrochloride salt form .

Industrial Production Methods: Industrial production of this compound involves the same synthetic route but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards. The compound is typically produced in sterile conditions to prevent contamination, especially since it is used in injectable forms .

Chemical Reactions Analysis

Types of Reactions: Tiletamine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: Tiletamine can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the ketone group in tiletamine.

Substitution: Substitution reactions can occur at the ethylamino group or the thiophene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxide derivatives, while reduction can yield secondary amines .

Scientific Research Applications

Tiletamine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the development of new anesthetic agents.

Biology: this compound is used in studies involving NMDA receptor antagonists to understand their role in neurological processes.

Medicine: It is extensively used in veterinary medicine for anesthesia and immobilization of animals. It is also studied for its potential use in human medicine, particularly in anesthesia and pain management.

Industry: The compound is used in the pharmaceutical industry for the production of veterinary anesthetics

Comparison with Similar Compounds

Ketamine: Another NMDA receptor antagonist used in both human and veterinary medicine.

Phencyclidine: A dissociative anesthetic with similar pharmacological properties but higher potential for abuse.

Zolazepam: A benzodiazepine used in combination with tiletamine for its muscle relaxant properties

Biological Activity

Tiletamine hydrochloride is a potent dissociative anesthetic primarily used in veterinary medicine. It is chemically related to ketamine and phencyclidine, functioning as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This article delves into the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and clinical applications, supported by data tables and relevant case studies.

Pharmacodynamics

Tiletamine acts predominantly on the NMDA receptor, inhibiting excitatory neurotransmission. This mechanism contributes to its anesthetic properties. Key findings from various studies illustrate its effects:

- Inhibition of NMDA-mediated responses : Tiletamine has been shown to inhibit NMDA-mediated responses in rat hippocampal and striatal slices without significantly affecting normal synaptic transmission at low concentrations. The IC50 for inhibiting NMA-mediated acetylcholine release in striatal slices was found to be approximately 70 nM .

- Effects on synaptic transmission : In experiments involving hippocampal CA1 cells, tiletamine at concentrations of 3 µM effectively blocked responses to NMDA but did not affect responses to other excitatory amino acids such as glutamate and kainate .

Pharmacokinetics

This compound is characterized by its lipophilicity, which facilitates rapid absorption and distribution in the body. The following table summarizes key pharmacokinetic parameters:

| Parameter | Value |

|---|---|

| Molar Mass | 223.33 g/mol |

| Metabolism | Primarily hepatic |

| Excretion | Renal |

| Routes of Administration | IV, IM, SC |

Clinical Applications

Tiletamine is commonly used in combination with zolazepam as an injectable anesthetic under the brand name Telazol. This combination is particularly effective for inducing anesthesia in various animal species. Research has shown that tiletamine/zolazepam provides rapid onset and sufficient duration of anesthesia for surgical procedures.

Case Study: Anesthesia in Swine

A study investigated the induction of anesthesia using a combination of tiletamine/zolazepam and ketamine with dexmedetomidine or xylazine in swine. The results indicated that the combination with dexmedetomidine (TKD) accelerated anesthesia onset compared to xylazine (TKX), suggesting that TKD may be more effective for non-invasive procedures .

Antinociceptive Properties

Research has also focused on the antinociceptive properties of tiletamine/zolazepam. A study using the tail-flick test in rats demonstrated that while tiletamine/zolazepam alone was not effective for analgesia, its combination with other analgesics like butorphanol significantly enhanced pain relief, indicating potential for use in pain management protocols .

Safety and Toxicology

Despite its efficacy, tiletamine can pose risks when misused. A notable case involved a fatality linked to the injection of tiletamine and zolazepam, highlighting the importance of careful administration and monitoring during use .

Properties

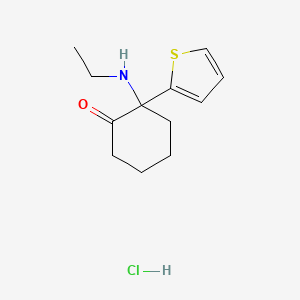

IUPAC Name |

2-(ethylamino)-2-thiophen-2-ylcyclohexan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NOS.ClH/c1-2-13-12(11-7-5-9-15-11)8-4-3-6-10(12)14;/h5,7,9,13H,2-4,6,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUYKJZQOPXDNOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1(CCCCC1=O)C2=CC=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14176-49-9 (Parent) | |

| Record name | Tiletamine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014176502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6045539 | |

| Record name | Tiletamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14176-50-2 | |

| Record name | Tiletamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14176-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiletamine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014176502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TILETAMINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TILETAMINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167740 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tiletamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanone, 2-(ethylamino)-2-(2-thienyl)-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TILETAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99TAQ2QWJI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Tiletamine hydrochloride?

A1: this compound acts primarily as an NMDA receptor antagonist. [] It binds to the NMDA receptor, a glutamate receptor subtype found in the central nervous system, and blocks the binding of glutamate, the primary excitatory neurotransmitter. [] This antagonism disrupts normal neuronal signaling, leading to its anesthetic and analgesic effects.

Q2: What are the downstream effects of this compound’s NMDA receptor antagonism?

A2: this compound’s NMDA receptor antagonism leads to a dissociative anesthetic state characterized by profound analgesia, catalepsy (a trance-like state), and amnesia. [, ] This state is distinct from other anesthetic classes as this compound does not typically depress cardiovascular or respiratory function at clinically relevant doses.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C12H21ClN2S·HCl, and its molecular weight is 293.28 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: While the provided research excerpts do not delve into specific spectroscopic details, this compound's structure can be analyzed through techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques would provide information about the compound's functional groups, bonding patterns, and fragmentation patterns.

Q5: How stable is this compound under various storage conditions?

A5: The provided research focuses on this compound's application as an anesthetic and does not elaborate on its stability under various storage conditions. It’s crucial to refer to the manufacturer's guidelines for information on appropriate storage temperatures, light exposure, and container compatibility to ensure the drug's potency and safety.

Q6: What factors influence the pharmacokinetics of this compound?

A6: Factors influencing the pharmacokinetics of this compound include the species to which it is administered, the route of administration (intramuscular being most common in the studies), the dosage administered, and individual physiological variations. [, , , , , , ] For instance, this compound’s pharmacokinetic parameters in polar bears were found to be similar to those observed in other species. []

Q7: What is the duration of action of this compound?

A7: The duration of action of this compound is dose-dependent and varies significantly between species. [, , , , , , , , , ] Studies highlight a wide range of immobilization times, from approximately 15 minutes in arctic foxes [] to up to 84 minutes in dwarf pigs. []

Q8: In which animal species has this compound been investigated as an anesthetic?

A8: this compound, often in combination with zolazepam hydrochloride (marketed as Telazol or Zoletil), has been studied for its anesthetic effects in a wide range of animal species. The research mentions its use in dwarf pigs, [] two-toed sloths, [] mountain brushtail possums, [, ] grizzly bears, [] Japanese black bears, [] wild dogs, [] red howler monkeys, [] gray wolves, [] agile wallabies, [] polar bears, [, , ] red foxes, [] North American porcupines, [, ] sheep, [] black bears, [, ] giant Chacoan peccaries, [] horses, [] Ethiopian wolves, [] giant otters, [] capuchin monkeys, [] bullfrogs and leopard frogs, [] arctic foxes, [] and rabbits. []

Q9: What are the advantages of using this compound for immobilization in wildlife studies?

A9: this compound, particularly in combination with zolazepam hydrochloride, is favored for immobilizing wildlife in field studies due to several advantages:

- Rapid Induction: It generally induces immobilization relatively quickly, allowing for efficient handling of animals. [, , , , , , , , ]

- Predictable Recovery: The drug typically allows for a predictable recovery period, making it safer for both the animals and researchers. [, , , , ]

- Wide Safety Margin: It exhibits a relatively wide safety margin, reducing the risk of adverse effects, especially compared to some older drugs. [, , , ]

- Minimal Side Effects: Compared to other immobilizing agents, this compound tends to cause fewer adverse reactions in many species. [, , , ]

Q10: Are there any disadvantages or limitations associated with the use of this compound?

A10: While considered generally safe and effective, this compound does have some limitations:

- Variable Response: The duration of anesthesia and the degree of muscle relaxation can vary significantly between individuals and species, necessitating careful dosage adjustments. [, , , ]

- Lack of Analgesia at Lower Doses: While this compound provides excellent analgesia at higher doses, it might not offer sufficient pain relief for all procedures at lower doses. []

- Potential for Prolonged Recovery: In some cases, particularly with higher doses, this compound can lead to prolonged recovery times, necessitating extended monitoring of the animals. [, , ]

Q11: What safety precautions should be considered when using this compound in research?

A11: Handling and administering this compound necessitates careful adherence to safety protocols:

Q12: What are the potential risks of this compound to humans?

A12: this compound, being chemically related to ketamine, carries a risk of abuse and misuse in humans. [, ] There is a documented case of human fatality associated with the combined use of Telazol and ketamine. [] Accidental exposure or intentional misuse can lead to severe adverse effects, including respiratory depression, cardiac arrhythmias, and psychological disturbances.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.